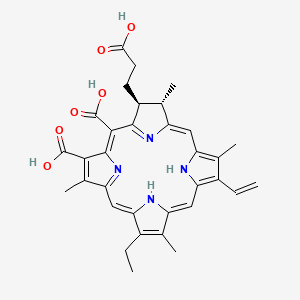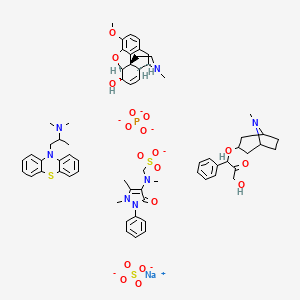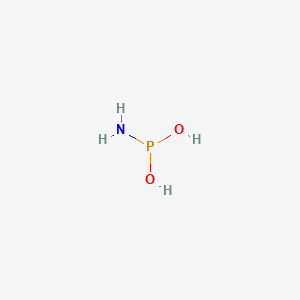
Phosphoramidous acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphoramidous acid is a derivative of phosphorous acid in which one of the acidic hydroxy groups has been replaced by amino.
Applications De Recherche Scientifique
Synthesis and Medicinal Chemistry
Phosphoramidous acid and its derivatives play a significant role in the synthesis of therapeutic agents, particularly in antiviral and antitumor drugs. Ross et al. (2011) highlight the synthesis of diastereomerically pure nucleotide phosphoramidates, which are crucial in antiviral drug development (Ross et al., 2011). Similarly, Oliveira et al. (2014) review the diverse pharmacology of phosphoramidates, emphasizing their efficacy in antiviral and antitumor applications (Oliveira et al., 2014).
Flame Retardancy in Textiles
Gaan et al. (2009) explore the use of phosphoramidates as flame retardants for cotton cellulose. They find that certain phosphoramidates demonstrate superior flame retardant properties compared to traditional compounds (Gaan et al., 2009).
Synthetic Chemistry Applications
Preobrazhenskaya (1972) discusses the use of phosphoramidates as phosphorylating agents in synthetic chemistry, highlighting their potential involvement in biological phosphorylation processes (Preobrazhenskaya, 1972). Bouchareb and Berredjem (2021) review recent progress in the synthesis of phosphoramidate derivatives, underlining their manifold applications in chemistry (Bouchareb & Berredjem, 2021).
Biomedical and Genetic Applications
Nguyen et al. (2019) discuss the development of an alternative genetic system carrying phosphoramidate linkages, indicating its potential in synthetic biology and biotechnology (Nguyen et al., 2019). Wang et al. (2010) report the use of phosphoramidation reactions for nucleic acid conjugations with peptides and other molecules, highlighting its significance in medical applications (Wang et al., 2010).
Controlled Release and Polymer Chemistry
Choy et al. (2016) describe a pH-sensitive phosphoramidate-based linker for controlled release of amine-containing drugs, demonstrating its potential in various drug delivery applications (Choy et al., 2016).
Propriétés
Numéro CAS |
14809-11-1 |
|---|---|
Formule moléculaire |
H4NO2P |
Poids moléculaire |
81.011 g/mol |
Nom IUPAC |
aminophosphonous acid |
InChI |
InChI=1S/H4NO2P/c1-4(2)3/h2-3H,1H2 |
Clé InChI |
SXADIBFZNXBEGI-UHFFFAOYSA-N |
SMILES |
NP(O)O |
SMILES canonique |
NP(O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





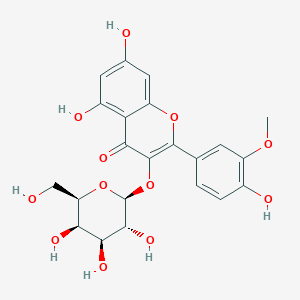


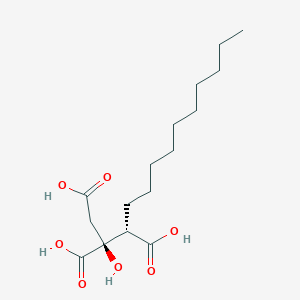

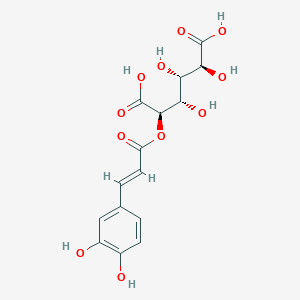
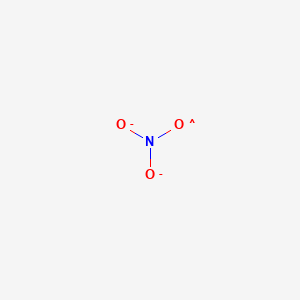
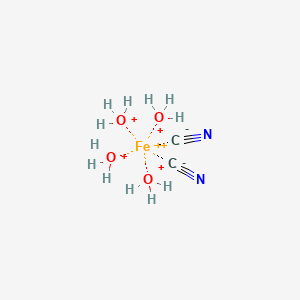
![(E)-3-(4-chlorophenyl)-1-[4-[(E)-2-(4-chlorophenyl)ethenyl]-1-ethyl-4-hydroxypiperidin-3-yl]prop-2-en-1-one;hydrochloride](/img/structure/B1237713.png)

